molecular formula C7H3BrClIO2 B8258786 5-Bromo-2-chloro-4-iodobenzoic acid

5-Bromo-2-chloro-4-iodobenzoic acid

Cat. No.: B8258786
M. Wt: 361.36 g/mol
InChI Key: SPJBMUDBEFDAMG-UHFFFAOYSA-N
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Description

The compound with the identifier “5-Bromo-2-chloro-4-iodobenzoic acid” is a chemical substance that has garnered interest in various scientific fields. It is known for its unique structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-iodobenzoic acid involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods often include continuous flow processes, automated systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

5-Bromo-2-chloro-4-iodobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: this compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-iodobenzoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit or activate certain enzymes, modulate signaling pathways, or interact with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-chloro-4-iodobenzoic acid can be compared to other compounds with similar structures or properties. Some of these similar compounds include:

    CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.

    CID 5161 (salicylsalicylic acid): Used in the synthesis of pharmaceuticals.

    CID 3715 (indomethacin): A non-steroidal anti-inflammatory drug.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chemical properties and potential applications. Its specific structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

5-bromo-2-chloro-4-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJBMUDBEFDAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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